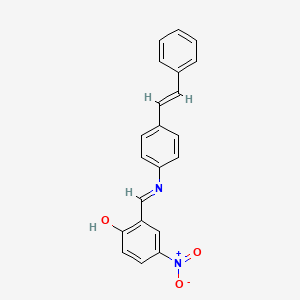
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes nitro, styryl, and phenylimino groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of the nitro group (-NO2) into the aromatic ring.
Styrylation: Addition of the styryl group (C6H5CH=CH-) to the phenyl ring.
Imine Formation: Reaction of an aldehyde or ketone with an amine to form the imine group (-C=N-).
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and styrylation processes, often using catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenol group is converted to a quinone.
Reduction: The nitro group can be reduced to an amine group (-NH2).
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol has applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with biological molecules. The styryl and phenylimino groups may interact with cellular receptors or enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
4-Styrylphenol: Contains a styryl group attached to a phenol ring.
2-((4-Phenylimino)-methyl)-phenol: Contains an imine group attached to a phenol ring.
Uniqueness
4-Nitro-2-((4-styryl-phenylimino)-methyl)-phenol is unique due to the combination of nitro, styryl, and phenylimino groups in a single molecule. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H16N2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-nitro-2-[[4-[(E)-2-phenylethenyl]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H16N2O3/c24-21-13-12-20(23(25)26)14-18(21)15-22-19-10-8-17(9-11-19)7-6-16-4-2-1-3-5-16/h1-15,24H/b7-6+,22-15? |
Clave InChI |
RVLRAVPRXNIHSJ-KUAPTOBTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)



![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)

![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)

![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)
